[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
Description
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid is a quinoline derivative characterized by a chlorine-substituted quinoline core linked to an acetic acid group via an oxygen atom. This compound belongs to the aryloxyacetic acid family, which is known for diverse biological and chemical applications, including diuretic, uricosuric, and metal-chelating activities .
Properties
CAS No. |
92146-38-8 |
|---|---|
Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-(5,7-dichloroquinolin-8-yl)oxyacetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16) |
InChI Key |
NJYVIGAFFXUJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloroquinoline, which serves as the core structure.
Ether Formation: The 8th position of the quinoline ring is functionalized with an ether linkage by reacting it with chloroacetic acid under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as inflammatory pathways.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms in microbes, inhibits viral RNA polymerase, and modulates inflammatory cytokine production
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid can be compared to related quinoline-based acetic acid derivatives (Table 1). These compounds differ in substituent patterns, which significantly influence their physicochemical properties and applications.
Table 1: Comparison of this compound with Structurally Related Compounds
Key Observations:
The addition of a methyl group (e.g., 2-methyl in CID 2393576) introduces steric hindrance, which may reduce adsorption efficiency compared to non-methylated analogues . Nitro groups (e.g., in 5-nitro derivatives) increase electrophilicity, making such compounds candidates for antitumor applications .
Functional Group Influence: The acetic acid moiety enables coordination with metal ions, as demonstrated in uranium(VI) adsorption studies using structurally similar compounds (e.g., ASBB modified with –COOH groups) . –COOH groups participate in monodentate or bidentate coordination, as shown in FTIR and XPS analyses of uranium-loaded biochar .
Biological Activity: Compounds like 3,5-disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids exhibit potent natriuretic and uricosuric activities, suggesting that the quinoline-acetic acid framework is pharmacologically relevant . Flavone-8-acetic acid (FAA) and xanthenone-4-acetic acid (XAA) analogues induce nitric oxide production in macrophages, linking aryloxyacetic acids to immune-mediated antitumor effects .
Adsorption Performance: Acetic acid-modified sludge-based biochar (ASBB) achieved a U(VI) removal rate of 97.8% at pH 6.0, attributed to –COOH groups and expanded pore structures .
Biological Activity
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves the chlorination of 8-hydroxyquinoline. The compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. Density functional theory (DFT) calculations have also been employed to study its structural properties and vibrational characteristics .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine substituents and the quinoline ring structure play crucial roles in binding to enzymes or receptors, which can lead to modulation of various biological pathways. This compound has shown potential in:
- Antimicrobial Activity : Studies indicate that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its efficacy against various pathogens .
- Anticancer Activity : Research has highlighted the anticancer potential of quinoline derivatives. This compound has shown cytotoxic effects in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 µM | |
| Anticancer | Various cancer cell lines | 1.2 µM | |
| Antiangiogenic | Endothelial cells | >15 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound demonstrated significant inhibition zones against S. aureus, outperforming many standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values indicating potent activity against tumor cells while maintaining lower toxicity towards normal cells .
- Mechanism Exploration : Further investigations into the molecular mechanisms revealed that this compound may inhibit key proteins involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
